N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]adamantane-1-carboxamide N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]adamantane-1-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15223158
InChI: InChI=1S/C25H36N2O/c1-18-5-7-22(8-6-18)23(27-9-3-2-4-10-27)17-26-24(28)25-14-19-11-20(15-25)13-21(12-19)16-25/h5-8,19-21,23H,2-4,9-17H2,1H3,(H,26,28)
SMILES:
Molecular Formula: C25H36N2O
Molecular Weight: 380.6 g/mol

N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]adamantane-1-carboxamide

CAS No.:

Cat. No.: VC15223158

Molecular Formula: C25H36N2O

Molecular Weight: 380.6 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]adamantane-1-carboxamide -

Specification

Molecular Formula C25H36N2O
Molecular Weight 380.6 g/mol
IUPAC Name N-[2-(4-methylphenyl)-2-piperidin-1-ylethyl]adamantane-1-carboxamide
Standard InChI InChI=1S/C25H36N2O/c1-18-5-7-22(8-6-18)23(27-9-3-2-4-10-27)17-26-24(28)25-14-19-11-20(15-25)13-21(12-19)16-25/h5-8,19-21,23H,2-4,9-17H2,1H3,(H,26,28)
Standard InChI Key CGBOEFJKZBPBMS-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C(CNC(=O)C23CC4CC(C2)CC(C4)C3)N5CCCCC5

Introduction

Chemical Identity and Basic Properties

N-[2-(4-Methylphenyl)-2-(piperidin-1-yl)ethyl]adamantane-1-carboxamide belongs to the class of adamantane carboxamides, distinguished by its substitution pattern. Key identifiers include:

PropertyValue
CAS Registry Number1049119-42-7
Molecular FormulaC₂₅H₃₆N₂O
Molecular Weight380.6 g/mol
IUPAC NameN-[2-(4-Methylphenyl)-2-(piperidin-1-yl)ethyl]adamantane-1-carboxamide

The adamantane group contributes high rigidity and lipophilicity (logP ≈ 5.2 estimated), while the piperidine ring introduces basicity (predicted pKa ~10.2) . The 4-methylphenyl substituent enhances aromatic interactions, potentially influencing receptor binding.

Synthetic Pathways and Optimization

Although no explicit synthesis protocol exists for this compound in the literature, convergent strategies from analogous adamantane carboxamides suggest viable routes:

Amidation of Adamantanecarbonyl Chloride

Adamantanecarbonyl chloride reacts with primary amines under Schotten-Baumann conditions. For example, Su et al. synthesized Adatanserin via amidation of adamantanecarbonyl chloride with 2-(4-pyrimidinylpiperazinyl)ethylamine . Adapting this method, the target compound could form through:

  • Amidation: Adamantanecarbonyl chloride + 2-(4-methylphenyl)-2-(piperidin-1-yl)ethylamine → Carboxamide intermediate .

  • Purification: Recrystallization from ethanol/water mixtures (yield ~75% estimated) .

N-Alkylation of Piperidine Derivatives

Alternative routes may involve N-alkylation of piperidine with chlorinated intermediates. For instance, ethyl-4-piperidinecarboxylate derivatives undergo alkylation with adamantylisothiocyanates under reflux , suggesting adaptability for introducing the piperidinylethyl group.

Key Reaction Parameters:

  • Temperature: 80–100°C for amidation

  • Solvent: Dichloromethane or THF for amine compatibility

  • Catalysis: Triethylamine to scavenge HCl

Structural and Conformational Analysis

X-ray crystallography data for related adamantane carboxamides provide insights into likely structural features:

Adamantane Core Geometry

  • Bond Lengths: C-C bonds in adamantane average 1.54 Å, typical for sp³ hybridization .

  • Dihedral Angles: Chair conformation of piperidine ring (N-C-C-N torsion ≈ 55°) .

Intermolecular Interactions

  • Hydrogen Bonding: Amide NH forms H-bonds with carbonyl oxygens (distance ~2.3 Å) .

  • Van der Waals Forces: Adamantane’s hydrophobic surface promotes stacking with aromatic rings .

A hypothetical conformational analysis predicts:

  • Dominant Conformer: Piperidine chair with equatorial 4-methylphenyl group (steric minimization).

  • Amide Plane Orientation: Perpendicular to adamantane cage (minimizes steric clash).

Physicochemical and Spectroscopic Properties

While experimental data for this specific compound is sparse, extrapolations from analogues suggest:

Spectral Signatures

  • IR Spectroscopy:

    • N-H stretch: 3300 cm⁻¹ (amide)

    • C=O stretch: 1650 cm⁻¹

    • Adamantane C-H: 2900 cm⁻¹

  • ¹H NMR (CDCl₃):

    • δ 1.6–2.1 ppm (adamantane CH₂)

    • δ 2.3 ppm (Ar-CH₃)

    • δ 3.5 ppm (piperidine N-CH₂)

Physicochemical Profile

PropertyPredicted Value
Melting Point180–185°C (decomp.)
SolubilityDMSO >100 mg/mL; water <0.1 mg/mL
LogP5.1 (Calculated via XLogP3)

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